N-benzyl-6-(piperidin-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide
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Description
N-benzyl-6-(piperidin-1-yl)-N-(pyridin-2-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C22H23N5O and its molecular weight is 373.46. The purity is usually 95%.
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Scientific Research Applications
Dipeptidyl Peptidase IV Inhibitors
The role of dipeptidyl peptidase IV (DPP IV) inhibitors in treating type 2 diabetes mellitus (T2DM) is significant, with various compounds including pyridine, pyrimidine, and piperidine derivatives being explored for their antidiabetic properties. These inhibitors work by preventing the degradation of incretin molecules, which are crucial for insulin secretion. The search for new DPP IV inhibitors is driven by the need for compounds with minimal side effects and improved efficacy (Mendieta, Tarragó, & Giralt, 2011).
Optoelectronic Materials
Research into quinazoline and pyrimidine derivatives for optoelectronic applications has shown that these compounds are valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of these heterocycles into π-extended conjugated systems enhances their electroluminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Synthesis of Pyridopyridazine Derivatives
Pyridopyridazine derivatives exhibit a broad spectrum of biological activities, including antitumor, antibacterial, analgesic, and diuretic effects. These derivatives have been identified as selective inhibitors for various enzymes and receptors, indicating their potential in drug development for multiple therapeutic areas. The diverse biological activities of pyridopyridazine derivatives underline the importance of synthesizing new compounds containing this scaffold for further pharmacological evaluation (Wojcicka & Nowicka-Zuchowska, 2018).
Antitubercular Activity
The modification of isoniazid (INH) structures, including the use of pyridine-4-yl and pyridazone analogs, has led to the development of compounds with promising antitubercular activity. These compounds have shown significant efficacy against various Mycobacterium species, including drug-resistant strains. The search for new antitubercular agents remains a critical area of research due to the ongoing challenge of tuberculosis (TB) and drug resistance (Asif, 2014).
Properties
IUPAC Name |
N-benzyl-6-piperidin-1-yl-N-pyridin-2-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c28-22(19-12-13-21(25-24-19)26-15-7-2-8-16-26)27(20-11-5-6-14-23-20)17-18-9-3-1-4-10-18/h1,3-6,9-14H,2,7-8,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTRCVNHDQDALQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.